REACTION_CXSMILES
|
F[O:2][C:3]([O:6]F)([F:5])[F:4].[F:8][C:9]([F:13])=[C:10]([F:12])[F:11]>N#N>[F:4][C:3]1([F:5])[O:6][C:9]([F:13])([F:8])[C:10]([F:12])([F:11])[O:2]1
|
Name
|
bis(fluoroxy)difluoromethane
|
Quantity
|
37.75 (± 37.25) L
|
Type
|
reactant
|
Smiles
|
FOC(F)(F)OF
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
FC(=C(F)F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
N#N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a multineck glass reactor equipped with: magnetic entrainment mechanical stirrer
|
Type
|
TEMPERATURE
|
Details
|
reflux cooler
|
Type
|
ADDITION
|
Details
|
thermocouple, inner plunging pipes for introducing the reagents
|
Name
|
|
Type
|
|
Smiles
|
FC1(OC(C(O1)(F)F)(F)F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |